![molecular formula C12H13F3 B14296571 Benzene, [4-(trifluoromethyl)-4-pentenyl]- CAS No. 112298-41-6](/img/structure/B14296571.png)
Benzene, [4-(trifluoromethyl)-4-pentenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [4-(trifluoromethyl)-4-pentenyl]- is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a pentenyl chain. This compound is part of a broader class of trifluoromethyl-substituted benzenes, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of trifluoromethyl-substituted benzenes often involves the free radical perchlorination of the methyl group followed by fluorine/chlorine exchange with anhydrous hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [4-(trifluoromethyl)-4-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions, such as the SNAr mechanism, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces methyl-substituted benzenes.
Substitution: Produces various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [4-(trifluoromethyl)-4-pentenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of dyestuffs, insulating fluids, herbicides, and antimicrobial agents.
Mécanisme D'action
The mechanism of action of Benzene, [4-(trifluoromethyl)-4-pentenyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways by modifying the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
- Benzene, (trifluoromethyl)-
- Benzene, 1-bromo-4-(trifluoromethyl)-
- Benzene, 1-chloro-4-(trifluoromethyl)-
Comparison: Benzene, [4-(trifluoromethyl)-4-pentenyl]- is unique due to the presence of both a trifluoromethyl group and a pentenyl chain, which impart distinct chemical properties and reactivity. Compared to other trifluoromethyl-substituted benzenes, it offers a combination of stability and reactivity that is valuable in various applications.
This detailed article provides a comprehensive overview of Benzene, [4-(trifluoromethyl)-4-pentenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
112298-41-6 |
|---|---|
Formule moléculaire |
C12H13F3 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
4-(trifluoromethyl)pent-4-enylbenzene |
InChI |
InChI=1S/C12H13F3/c1-10(12(13,14)15)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |
Clé InChI |
UZTKAJAPODLXHD-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCCC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



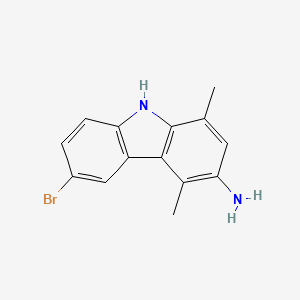
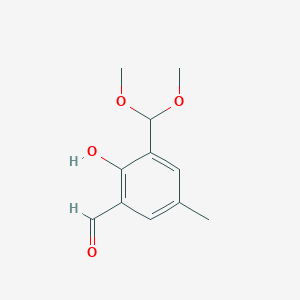
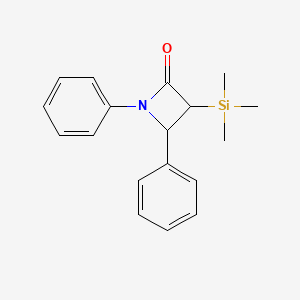


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
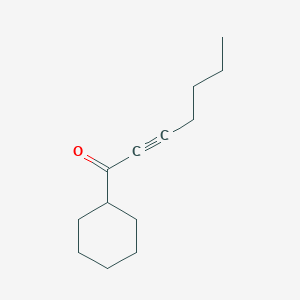
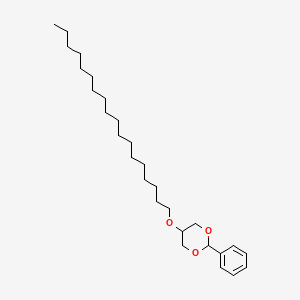

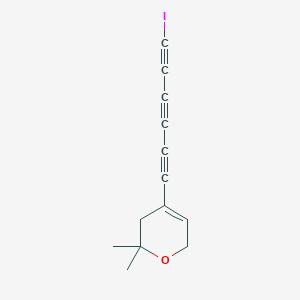
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
